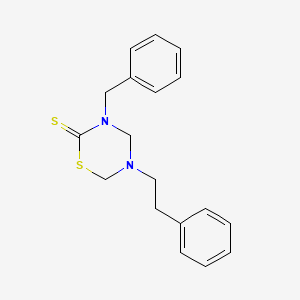

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione

描述

属性

IUPAC Name |

3-benzyl-5-(2-phenylethyl)-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S2/c21-18-20(13-17-9-5-2-6-10-17)14-19(15-22-18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSBLFQOONPXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CSC(=S)N1CC2=CC=CC=C2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of dithiocarbamate salts with formaldehyde and primary amines. One common method includes the nucleophilic addition of primary amines to carbon disulfide in an aqueous medium to form dithiocarbamic acid, which is then converted to its salt derivative in the presence of a base . The subsequent addition of formaldehyde and a second primary amine leads to the formation of the thiadiazine ring through intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and sulfide derivatives.

Substitution: Various substituted benzyl and phenethyl derivatives.

科学研究应用

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione has numerous applications in scientific research, including:

作用机制

The mechanism of action of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death . Additionally, its high lipid solubility allows it to easily penetrate cell membranes and exert its effects within the cell .

相似化合物的比较

- 3-Benzyl-5-carboxyethyltetrahydro-2 H-1,3,5-thiadiazine-2-thione

- 3-(1-Phenylethyl)-5-[α-(isobutyl)carboxymethyl]-tetrahydro-2 H-1,3,5-thiadiazine-2-thione

- Bis-(5-substituted-2-thiono-1,3,5-thiadiazinan-3-yl) butane

Comparison: Its high lipid solubility and enzymatic rate of hydrolysis make it particularly valuable in drug delivery systems and therapeutic applications .

生物活性

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. This compound features a thiadiazinane core that is known for its pharmacological significance, particularly in antimicrobial and anticancer applications. The following sections detail the biological activities associated with this compound, supported by recent research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is . The compound adopts an envelope conformation, characterized by specific bond lengths that contribute to its stability and reactivity. Notably, the S=C bond length is measured at 1.6776 Å, while S—C bond lengths vary between 1.7470 Å and 1.8479 Å .

Antimicrobial Activity

Research indicates that derivatives of the thiadiazinane-2-thione nucleus exhibit significant antimicrobial properties:

- Antibacterial Activity : Compounds within this class have shown effectiveness against various bacterial strains. For instance, derivatives with simple alkyl groups at the N-3 position demonstrated notable activity against Bacillus cereus and Serratia rhodanii .

- Antifungal Activity : The presence of certain substituents enhances antifungal efficacy against pathogens such as Candida albicans and Aspergillus flavus. Specifically, compounds with β-alanine residues at N-3 exhibited promising antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various cytotoxicity assays:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal cancer). Results indicated that certain derivatives displayed significant cytotoxic effects, with IC50 values suggesting moderate to high potency .

- Mechanism of Action : Studies suggest that the cytotoxicity may be linked to the compound's ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the thiadiazine ring can enhance anticancer activity .

Summary of Biological Activities

Case Studies

In a study focusing on the synthesis of thiadiazine derivatives, researchers synthesized this compound and evaluated its biological activities. The findings revealed that variations in substituents significantly influenced both antimicrobial and anticancer efficacy. For example, a derivative with a furfuryl moiety showed enhanced activity against Trypanosoma brucei rhodesiense, indicating potential for treating parasitic infections alongside its antibacterial properties .

常见问题

Q. What are the established synthetic routes for 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via condensation of benzylamine, phenethylamine, carbon disulfide, and formaldehyde in aqueous potassium hydroxide, followed by acidification. Key steps include:

- Step 1: Reaction of benzylamine with carbon disulfide in basic aqueous conditions to form a dithiocarbamate intermediate .

- Step 2: Addition of formaldehyde and phenethylamine under controlled pH (buffered to ~7.8) to cyclize the intermediate into the thiadiazinane-thione core .

- Purification: Recrystallization from ethanol or dichloromethane to achieve high purity (76% yield) .

Critical Considerations: Strict control of pH, reaction time (4–6 hours), and stoichiometric ratios of amines to CS₂ ensures reproducibility .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- 1H/13C NMR: Assign aromatic and aliphatic proton environments (δ 7.2–7.4 ppm for benzyl/phenethyl groups) and thiocarbonyl (C=S) signals (~200 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

- X-ray Crystallography: Resolve crystal packing and confirm heterocyclic ring geometry (envelope conformation with N displacement ~0.68 Å) using SHELXL refinement .

Q. How can researchers evaluate the pharmacological potential of this compound?

- Antimicrobial Assays: Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. For example, substituent variations (e.g., halogenation) correlate with MIC values (1–19 µg/mL) .

- Bioactivity Profiling: Screen for antifungal, antitubercular, or antiprotozoal activity using standardized protocols (e.g., MABA for tuberculosis) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in bond lengths/angles be resolved for this compound?

- Refinement Software: Use SHELXL () or WinGX () to optimize thermal parameters and hydrogen bonding networks. Cross-validate with ORTEP-III () for displacement ellipsoids .

- Validation Tools: Check for intramolecular H-bonding (e.g., C–H···S interactions) and compare with similar structures in the Cambridge Structural Database (CSD) .

Q. What experimental design strategies optimize synthesis yield and purity?

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

Q. What computational tools are suitable for modeling this compound’s reactivity or interactions?

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with fungal cytochrome P450) using Gaussian or GROMACS .

- Docking Studies: Employ AutoDock Vina to predict binding affinities for antimicrobial targets .

Q. How can researchers address contradictions in pharmacological data across studies?

Q. What purification strategies are effective for isolating this compound from byproducts?

Q. What mechanistic insights explain the cyclization steps in its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。